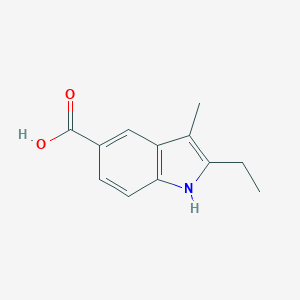![molecular formula C21H19FN2O2 B277324 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is synthesized using various methods and has been extensively studied for its scientific research applications.
科学研究应用
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its scientific research applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for certain diseases.
作用机制
The mechanism of action of 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline involves its ability to inhibit the activity of certain enzymes and receptors in the body. This inhibition leads to the suppression of the growth and proliferation of cancer cells and the prevention of the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and physiological effects:
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, leading to the suppression of the growth and proliferation of cancer cells and the prevention of the formation of amyloid plaques in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising compound for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research of 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline. One of the future directions is the development of more efficient synthesis methods for this compound. Another future direction is the study of its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the study of its potential use as a diagnostic tool for certain diseases is another future direction for research.
In conclusion, 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a promising chemical compound that has shown potential in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of scientific research.
合成方法
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with 5-methyl-3-phenylisoxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then treated with fluorine gas to obtain 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline.
属性
产品名称 |
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline |
|---|---|
分子式 |
C21H19FN2O2 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C21H19FN2O2/c1-13-8-9-16-12-17(22)10-11-18(16)24(13)21(25)19-14(2)26-23-20(19)15-6-4-3-5-7-15/h3-7,10-13H,8-9H2,1-2H3 |
InChI 键 |
QSGHGWNCHVRISC-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=C(ON=C3C4=CC=CC=C4)C)C=CC(=C2)F |
规范 SMILES |
CC1CCC2=C(N1C(=O)C3=C(ON=C3C4=CC=CC=C4)C)C=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)

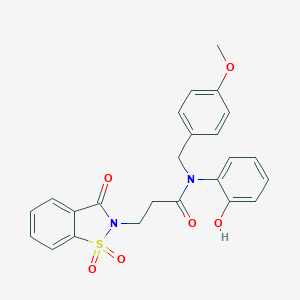
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
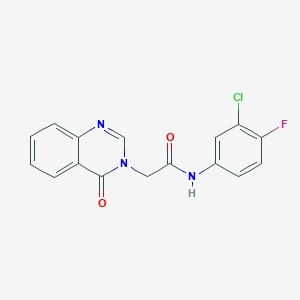
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
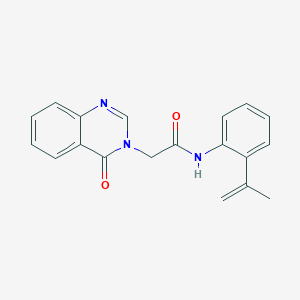
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
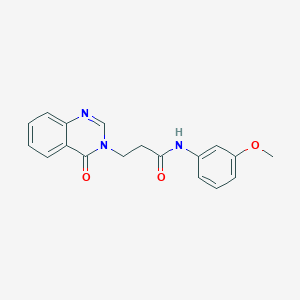
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
